Hpk1-IN-31 -

Hpk1-IN-31

Catalog Number: EVT-10987947
CAS Number:
Molecular Formula: C30H33N7O3
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hpk1-IN-31 is classified under the category of small molecule inhibitors targeting hematopoietic progenitor kinase 1. It belongs to a broader class of compounds that inhibit kinases, which are key regulators in cellular signaling pathways. This compound has been synthesized through various chemical methodologies aimed at enhancing its potency and selectivity against hematopoietic progenitor kinase 1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hpk1-IN-31 involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes the following:

  1. Formation of Core Structure: The initial step often involves the construction of a pyrazolo[3,4-d]pyrimidine framework, which serves as the core structure for the inhibitor.
  2. Functionalization: Subsequent reactions introduce various functional groups to enhance binding affinity and selectivity towards hematopoietic progenitor kinase 1.
  3. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

Specific reactions may include the use of coupling agents, protective group strategies, and various organic solvents to facilitate the desired transformations while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

  • Core Structure: The pyrazolo[3,4-d]pyrimidine moiety provides a scaffold for interaction with the ATP-binding site of the kinase.
  • Substituents: Various substitutions on the core structure enhance specificity and potency against hematopoietic progenitor kinase 1.

Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for evaluating its potential as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Hpk1-IN-31 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  • Phosphorylation Reactions: As an inhibitor, Hpk1-IN-31 may compete with ATP for binding to hematopoietic progenitor kinase 1, preventing phosphorylation events that lead to downstream signaling.
  • Degradation Pathways: Understanding how Hpk1-IN-31 is metabolized in biological systems is essential for assessing its pharmacokinetics and potential toxicity.

Technical details such as reaction conditions (temperature, pressure, catalysts) are crucial for optimizing yield and purity during synthesis.

Mechanism of Action

Process and Data

Hpk1-IN-31 exerts its effects by selectively inhibiting the activity of hematopoietic progenitor kinase 1. The mechanism involves:

  • Competitive Inhibition: By binding to the ATP-binding site of hematopoietic progenitor kinase 1, Hpk1-IN-31 prevents ATP from accessing the active site, thereby inhibiting phosphorylation of downstream substrates.
  • Modulation of Signaling Pathways: This inhibition can lead to altered immune responses and reduced tumor progression by affecting pathways regulated by hematopoietic progenitor kinase 1.

Data from biochemical assays demonstrate the potency of Hpk1-IN-31 in inhibiting hematopoietic progenitor kinase 1 activity in vitro.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hpk1-IN-31 exhibits several physical and chemical properties that are relevant for its application:

  • Molecular Weight: Typically around 400-500 g/mol.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence formulation strategies for potential therapeutic use.

Applications

Scientific Uses

Hpk1-IN-31 has significant potential applications in scientific research and drug development:

  • Cancer Research: As an inhibitor of hematopoietic progenitor kinase 1, it can be used to study tumor cell signaling pathways and their regulation.
  • Immunology: The compound's ability to modulate immune responses makes it a candidate for exploring treatments for autoimmune diseases or enhancing anti-tumor immunity.
  • Drug Development: Hpk1-IN-31 serves as a lead compound for developing more potent inhibitors with improved pharmacological profiles.

Research continues to explore its efficacy in preclinical models to establish its therapeutic potential against various diseases associated with dysregulated hematopoietic progenitor kinase 1 activity.

Target Biology and Immuno-Oncology Context

Hematopoietic Progenitor Kinase 1: Structure and Biological Function

Hematopoietic Progenitor Kinase 1 (HPK1), encoded by the MAP4K1 gene, is a 97 kDa serine/threonine kinase belonging to the mammalian Ste20-like kinase family. Its domain architecture features an N-terminal kinase catalytic domain followed by four proline-rich motifs (P1-P4) that serve as docking sites for Src Homology 3 (SH3) domain-containing adaptor proteins. This structural organization enables HPK1 to integrate into multiprotein signaling complexes crucial for immune signal transduction [1] [3]. HPK1 expression is predominantly restricted to hematopoietic lineages, including T lymphocytes, B lymphocytes, dendritic cells, and natural killer cells, positioning it as a specialized regulator of immune cell signaling pathways [1] [7]. Upon T-cell receptor engagement, HPK1 undergoes recruitment to the activated receptor complex via interactions with adaptor proteins lymphocyte cytosolic protein 2 and linker for activation of T cells. This recruitment facilitates its phosphorylation by ζ-chain-associated protein kinase 70 and subsequent activation loop phosphorylation, culminating in full catalytic activation [1] [3].

HPK1 serves as a master negative regulator across multiple phases of the cancer-immunity cycle. Its activation triggers phosphorylation-dependent ubiquitination and proteasomal degradation of key adaptor proteins, effectively terminating signal transduction cascades. Specifically, HPK1 phosphorylates SH2 domain-containing leukocyte phosphoprotein of 76 kDa at serine 376 (SLP76^S376^), creating a binding site for 14-3-3 proteins. This binding induces dissociation of SLP76 from the linker for activation of T cells signalosome, leading to complex destabilization and termination of T-cell activation signals. Similarly, in B cells, HPK1 phosphorylates B-cell linker protein at threonine 152, initiating analogous negative feedback mechanisms [1] [3] [7]. Beyond antigen receptor signaling, HPK1 is activated by immunosuppressive pathways within the tumor microenvironment, including prostaglandin E2 receptors EP2/EP4 and adenosine receptors, thereby integrating multiple immunosuppressive signals [1] [8].

Table 1: HPK1-Mediated Regulatory Events in Immune Cells

Immune Cell TypeSubstrate PhosphorylationDownstream ConsequenceFunctional Immune Outcome
T lymphocytesSLP76^S376^14-3-3 binding, SLP76 ubiquitination & degradationAttenuation of T-cell receptor signaling, reduced IL-2/IFN-γ production
B lymphocytesBLNK^T152^14-3-3 binding, BLNK degradationInhibition of B-cell receptor signaling
Dendritic cellsUndefined substratesModulation of ERK/JNK pathwaysImpaired maturation and antigen presentation capacity

HPK1 as an Emerging Immuno-Oncology Target

Genetic validation of HPK1 as a therapeutic target stems from comprehensive preclinical models. HPK1 knockout mice exhibit significantly enhanced T-cell proliferation, interleukin-2 and interferon-γ production, and resistance to immunosuppressive mediators like prostaglandin E2 and adenosine [1] [8] [9]. Critically, these mice demonstrate robust antitumor immunity, characterized by reduced tumor growth, enhanced T-cell infiltration, and diminished regulatory T-cell populations within the tumor microenvironment [7] [9]. The immunological significance is further underscored by studies using kinase-dead HPK1 knock-in mice (HPK1^K46E^), which recapitulate the enhanced antitumor phenotypes observed in complete knockouts. This confirms that HPK1's kinase activity—rather than scaffolding functions—is primarily responsible for its immunosuppressive effects [9] [10]. Importantly, neither genetic ablation nor kinase inactivation of HPK1 induces the lethal autoimmune inflammation observed with checkpoint molecules like cytotoxic T-lymphocyte-associated protein 4, suggesting a favorable safety profile for pharmacological inhibition [9].

HPK1 inhibition synergizes profoundly with established immune checkpoint blockade therapies. Preclinical studies demonstrate that HPK1 inhibitors reverse prostaglandin E2-mediated suppression of human T-cell interleukin-2 production and, when combined with programmed cell death protein 1 blockade (e.g., pembrolizumab), exhibit synergistic enhancement of T-cell effector function and interferon-γ secretion [8]. This synergy arises from HPK1 inhibition's capacity to amplify T-cell receptor signaling strength while simultaneously preventing T-cell exhaustion mediated by programmed cell death protein 1/programmed death-ligand 1 interactions. Mechanistically, HPK1 inhibition enhances dendritic cell maturation and antigen presentation, complements direct T-cell activation, and overcomes stromal immunosuppression—effects extending beyond the mechanisms of antibody-based checkpoint inhibitors [1] [7] [10].

Table 2: Preclinical Evidence Supporting HPK1 Inhibition in Oncology

Model SystemKey FindingsTherapeutic Implication
HPK1 knockout miceEnhanced T-cell activation; Resistance to PGE₂ suppression; Reduced tumor growthValidation of HPK1 as immunosuppressive kinase
HPK1 kinase-dead knock-in miceImproved tumor control; Enhanced efficacy of anti-PD-L1 antibodiesCatalytic inhibition sufficient for therapeutic effect
Human PBMC modelsReversal of adenosine/PGE₂ suppression; Synergy with anti-PD-1 antibodiesTranslational relevance to human immunobiology
Syngeneic tumor models + HPK1iIncreased tumor-infiltrating CD8⁺ T cells and dendritic cellsEnhanced immune cell trafficking to tumor microenvironment

Properties

Product Name

Hpk1-IN-31

IUPAC Name

(9S)-9-(hydroxymethyl)-6-[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]-16-oxa-2,4,8,26-tetrazatetracyclo[19.3.1.13,7.010,15]hexacosa-1(25),3,5,7(26),10,12,14,21,23-nonaene-22-carbonitrile

Molecular Formula

C30H33N7O3

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C30H33N7O3/c1-30(2,39)19-37-17-22(15-33-37)25-16-32-29-34-23-11-10-21(14-31)20(13-23)7-5-6-12-40-27-9-4-3-8-24(27)26(18-38)35-28(25)36-29/h3-4,8-11,13,15-17,26,38-39H,5-7,12,18-19H2,1-2H3,(H2,32,34,35,36)/t26-/m1/s1

InChI Key

DSSNAGYVGTYAGH-AREMUKBSSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)C2=CN=C3NC4=CC(=C(C=C4)C#N)CCCCOC5=CC=CC=C5C(NC2=N3)CO)O

Isomeric SMILES

CC(C)(CN1C=C(C=N1)C2=CN=C3NC4=CC(=C(C=C4)C#N)CCCCOC5=CC=CC=C5[C@H](NC2=N3)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.